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Compound of Interest

Compound Name: ATTO 465 maleimid

Cat. No.: B1262725 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the fluorescent labeling of proteins, with a

particular focus on antibodies, using ATTO 465 maleimide. The procedure involves the

selective reduction of disulfide bonds to generate free thiol groups, which then react with the

maleimide moiety of the dye to form a stable thioether linkage. This method allows for site-

specific labeling in the hinge region of antibodies, minimizing interference with the antigen-

binding sites.

Introduction
Fluorescent labeling of proteins is a cornerstone technique in biological research and drug

development, enabling the visualization and quantification of proteins in a wide array of

applications, including immunofluorescence, flow cytometry, and high-content screening. ATTO

465 is a bright and photostable fluorescent dye with a large Stokes shift, making it an excellent

choice for labeling.[1][2][3] This protocol focuses on labeling via the thiol groups (-SH) of

cysteine residues. For proteins containing disulfide bonds (-S-S-), a reduction step is necessary

to expose these reactive sites. Tris(2-carboxyethyl)phosphine (TCEP) is the recommended

reducing agent for this protocol due to its high selectivity, stability, and compatibility with

subsequent maleimide chemistry without the need for removal.[4][5]

Key Experimental Principles
The overall workflow involves three main stages:
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Disulfide Bond Reduction: Specific disulfide bonds within the protein, such as those in the

hinge region of an antibody, are reduced to free thiols using a reducing agent.

Thiol-Reactive Labeling: The free thiol groups are then covalently labeled with ATTO 465
maleimide.

Purification: Unreacted dye and byproducts are removed to yield a purified, fluorescently

labeled protein conjugate.
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Figure 1. Experimental workflow for labeling proteins with ATTO 465 maleimide.
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A comprehensive list of necessary materials and reagents is provided below.

Reagent/Material Supplier
Catalog Number
(Example)

Notes

ATTO 465 Maleimide
ATTO-TEC / Sigma-

Aldrich
AD 465-41 / 55607

Store at -20°C,

protected from light

and moisture.

Tris(2-

carboxyethyl)phosphin

e (TCEP) HCl

Thermo Fisher

Scientific
77720

A 0.5 M stock solution

in water is

recommended. Store

at 4°C.

Phosphate-Buffered

Saline (PBS), pH 7.4
Various -

For protein dissolution

and purification.

Anhydrous

Dimethylformamide

(DMF) or Dimethyl

Sulfoxide (DMSO)

Sigma-Aldrich Various

For dissolving ATTO

465 maleimide. Must

be amine-free.

Gel Filtration Column

(e.g., Sephadex G-25)
Cytiva / Bio-Rad -

For purification of the

labeled protein.

Protein or Antibody of

Interest
- -

Must be in a buffer

free of thiols.

Detailed Experimental Protocols
Protocol 1: Disulfide Bond Reduction
This protocol describes the reduction of disulfide bonds in a protein sample using TCEP.

Protein Preparation:

Dissolve the protein (e.g., an antibody) in PBS buffer (pH 7.4) to a final concentration of 1-

5 mg/mL.
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Ensure the protein solution is free of any thiol-containing substances. If necessary, dialyze

the protein against PBS.

Reduction with TCEP:

Prepare a fresh 10 mM TCEP solution from a 0.5 M stock.

Add a 10-fold molar excess of TCEP to the protein solution. For example, for a 50 µM

protein solution, add TCEP to a final concentration of 500 µM.

Incubate the reaction mixture for 30-60 minutes at room temperature.

Protein-S-S

TCEP

+

Protein-SH HS-Protein

Reduction

TCEP=O

Oxidation

Click to download full resolution via product page

Figure 2. Chemical principle of disulfide bond reduction by TCEP.

Protocol 2: ATTO 465 Maleimide Labeling
This protocol details the labeling of the reduced protein with ATTO 465 maleimide.

Preparation of ATTO 465 Maleimide Stock Solution:

Immediately before use, dissolve 1 mg of ATTO 465 maleimide in 50-200 µL of

anhydrous, amine-free DMSO or DMF to create a stock solution. Protect the solution from

light.
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Labeling Reaction:

Add a 10- to 20-fold molar excess of the ATTO 465 maleimide stock solution to the

reduced protein solution while gently stirring.

Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from

light. The optimal reaction pH is between 7.0 and 7.5.

Quenching the Reaction (Optional):

To stop the reaction, a low molecular weight thiol such as 2-mercaptoethanol or

glutathione can be added to consume any excess maleimide reagent.

Protocol 3: Purification of the Labeled Protein
This protocol describes the removal of unreacted dye and byproducts.

Column Preparation:

Equilibrate a gel filtration column (e.g., Sephadex G-25, 1-2 cm diameter, 10-20 cm

length) with PBS buffer (pH 7.4).

Purification:

Apply the labeling reaction mixture to the top of the column.

Elute the protein with PBS buffer. The labeled protein will typically be the first colored band

to elute from the column.

Collect the fractions containing the labeled protein. Unreacted dye will elute later as a

separate colored band.

Storage:

Store the purified labeled protein under the same conditions as the unlabeled protein. For

long-term storage, it is recommended to add a preservative like sodium azide (2 mM final

concentration) and store at 4°C or in aliquots at -20°C. Protect from light.
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Data Presentation and Analysis
Quantitative Data Summary
The following table summarizes key quantitative parameters for the reagents used in this

protocol.

Parameter ATTO 465 Maleimide TCEP HCl

Molecular Weight 518 g/mol 286.65 g/mol

Excitation Wavelength (λabs) 453 nm N/A

Emission Wavelength (λfl) 506 nm N/A

Molar Extinction Coefficient

(εmax)
7.5 x 104 M-1cm-1 N/A

Recommended Molar Excess 10-20 fold over protein 10-fold over protein

Optimal Reaction pH 7.0 - 7.5 1.5 - 8.5

Calculation of Degree of Labeling (DOL)
The degree of labeling (DOL), or the dye-to-protein ratio, can be determined using absorption

spectroscopy.

Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the

absorption maximum of ATTO 465 (Amax, ~453 nm).

Calculate the protein concentration using the following formula, correcting for the dye's

absorbance at 280 nm:

Protein Concentration (M) = [A280 - (Amax × CF280)] / εprotein

Where:

CF280 is the correction factor for the dye at 280 nm (for ATTO 465, CF280 is 0.48).

εprotein is the molar extinction coefficient of the protein at 280 nm.
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Calculate the dye concentration:

Dye Concentration (M) = Amax / εdye

Where:

εdye is the molar extinction coefficient of ATTO 465 (75,000 M-1cm-1).

Calculate the DOL:

DOL = Dye Concentration / Protein Concentration

Troubleshooting
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Problem Possible Cause Suggested Solution

Low Labeling Efficiency
Incomplete disulfide bond

reduction.

Increase TCEP concentration

or incubation time. Ensure

protein is in a thiol-free buffer

prior to reduction.

Hydrolysis of maleimide dye.

Prepare the dye stock solution

immediately before use in

anhydrous solvent.

Incorrect pH of labeling buffer.

Ensure the pH is between 7.0

and 7.5 for optimal maleimide

reactivity.

Protein Precipitation
High degree of labeling leading

to aggregation.

Reduce the dye-to-protein

molar ratio during labeling.

Protein instability under

reaction conditions.

Perform the labeling reaction

at 4°C.

Use of an organic solvent that

denatures the protein.

Minimize the volume of

DMSO/DMF added to the

protein solution.

High Background

Fluorescence

Incomplete removal of free

dye.

Use a longer gel filtration

column or repeat the

purification step. For very

hydrophilic dyes, a longer

column is recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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